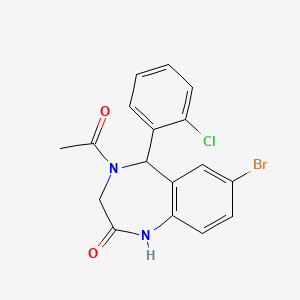![molecular formula C17H22N4O2 B5217894 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide, also known as Meclizine, is a compound that belongs to the class of antihistamines and anticholinergics. This compound is used to treat symptoms of motion sickness, vertigo, and nausea. In addition to its clinical applications, Meclizine has been extensively studied for its potential use in scientific research.
作用機序
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide acts as a competitive antagonist of histamine H1 receptors and muscarinic acetylcholine receptors. By blocking the activity of these receptors, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide can reduce the effects of histamine and acetylcholine on the central nervous system. This leads to a decrease in symptoms such as nausea, dizziness, and vertigo.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an antagonist of histamine H1 receptors and muscarinic acetylcholine receptors, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has been shown to modulate the activity of several neurotransmitter systems. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, while decreasing the release of serotonin. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
実験室実験の利点と制限
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has several advantages for use in lab experiments. This compound has a well-defined mechanism of action and has been extensively studied, making it a valuable tool for investigating the role of histamine and acetylcholine receptors in various neurological and psychiatric disorders. However, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide also has several limitations. This compound has a relatively low potency and selectivity for histamine H1 receptors and muscarinic acetylcholine receptors, which can make it difficult to achieve specific effects in lab experiments.
将来の方向性
There are several future directions for research on N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide. One area of interest is the potential use of this compound in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Another area of interest is the development of more potent and selective N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide analogs, which could be used to investigate the role of histamine and acetylcholine receptors in greater detail. Additionally, the use of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide in combination with other compounds, such as other antihistamines or anticholinergics, could be explored to achieve more specific effects.
合成法
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide involves the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-methoxy-nicotinoyl chloride. This intermediate is then reacted with diethylamine and 3-pyridinecarboxaldehyde to form N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide.
科学的研究の応用
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has been widely used in scientific research due to its ability to act as an antagonist of histamine H1 receptors and muscarinic acetylcholine receptors. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide a valuable tool for investigating the mechanisms underlying various neurological and psychiatric disorders.
特性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-21(5-2)15-13(8-6-10-18-15)12-20-16(22)14-9-7-11-19-17(14)23-3/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTOBCKLJWECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

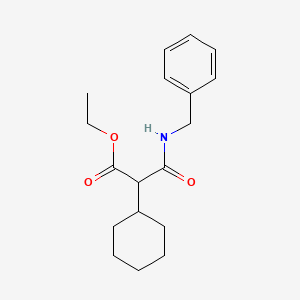
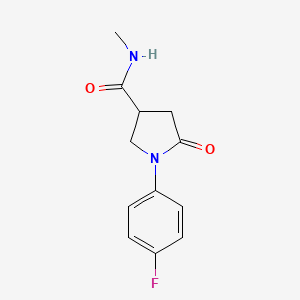
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)
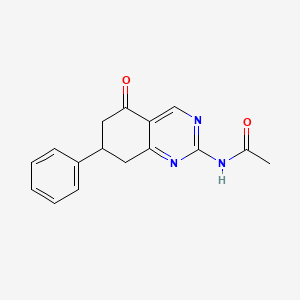

![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)
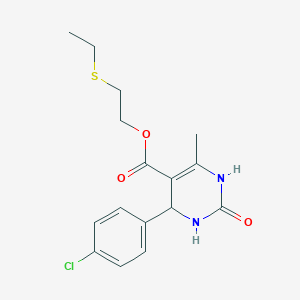
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)
